N,N,N-Trimethylanilinium bromide bromine

Regioselective bromination Aralkyl ketone functionalization Naphthalene chemistry

N,N,N-Trimethylanilinium tribromide (PTT, CAS 4207-56-1) is the only quaternary ammonium tribromide validated in commercial naproxen API manufacture—achieving regioselective α-bromination of 2-acetyl-6-methoxynaphthalene without aromatic ring attack, a feat Br₂, NBS, BTMA Br₃, and TBATB cannot replicate. Its 630 g/L THF solubility versus 0.09 g/L spent salt enables filtration-only product isolation, eliminating aqueous workup and reducing process mass intensity. Acid-tunable selectivity (>10⁶-fold enol vs. alkene discrimination) consolidates reagent inventory. Closed-loop regeneration per CN110229069A lowers life-cycle cost. For ¹⁸O-labeled LC-MS/MS internal standards, PTT preserves isotopic integrity where alternative oxidants fail.

Molecular Formula C9H14Br3N
Molecular Weight 375.93 g/mol
Cat. No. B8052360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethylanilinium bromide bromine
Molecular FormulaC9H14Br3N
Molecular Weight375.93 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC=C1.[Br-].BrBr
InChIInChI=1S/C9H14N.Br2.BrH/c1-10(2,3)9-7-5-4-6-8-9;1-2;/h4-8H,1-3H3;;1H/q+1;;/p-1
InChIKeyCOWLJVGUJFXIFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N-Trimethylanilinium Tribromide (CAS 4207-56-1): Chemical Identity and Procurement Baseline


N,N,N-Trimethylanilinium bromide bromine—systematically designated as N,N,N-trimethylanilinium tribromide (CAS 4207-56-1; molecular formula C₉H₁₄Br₃N; molecular weight 375.93 g/mol)—is a quaternary ammonium tribromide (QATB) consisting of a phenyltrimethylammonium cation paired with a tribromide (Br₃⁻) counterion [1]. This crystalline orange solid serves as a stoichiometric brominating and oxidizing agent in organic synthesis, functioning as a convenient, handleable source of electrophilic bromine that circumvents the hazards of liquid elemental bromine [2]. It is commercially available from major suppliers at ≥97% purity and is principally employed for the 1,2-addition of bromine across α,β-unsaturated double bonds, the α-bromination of carbonyl compounds, and the selective oxidation of sulfides and thiols [2].

Why In-Class Quaternary Ammonium Tribromides Cannot Substitute N,N,N-Trimethylanilinium Tribromide Without Performance Loss


Although quaternary ammonium tribromides (QATBs) such as benzyltrimethylammonium tribromide (BTMA Br₃), tetrabutylammonium tribromide (TBATB), and pyridinium tribromide (PyHBr₃) are all classified as solid electrophilic bromine sources, their substantially different active bromine release profiles, regioselectivity signatures, and solubility characteristics preclude simple one-to-one replacement [1][2]. The phenyltrimethylammonium tribromide (PTT/PTAB) exhibits a uniquely balanced combination of moderate active bromine content (42.5% w/w) and restricted aromatic ring attack during α-bromination—a feature not reproduced by BTMA Br₃ or TBATB [1][3]. Furthermore, PTT’s exceptionally high solubility in tetrahydrofuran (630 g/L at 20 °C) coupled with the near-total insolubility of its spent byproduct (phenyltrimethylammonium bromide, 0.09 g/L) enables a product isolation workflow that is fundamentally unavailable with alternative tribromides [1]. These performance gaps mean that substituting another QATB into an optimized protocol may result in over-bromination, aromatic ring attack, or burdensome purification requirements.

Head-to-Head Quantitative Differentiation of N,N,N-Trimethylanilinium Tribromide Relative to Closest Analogs


Preserved Naphthalene Ring Integrity During α,α-Dibromination: PTT vs. Elemental Bromine

In the α-bromination of 2-acetyl-6-methoxynaphthalene, phenyltrimethylammonium tribromide (PTT) delivers the α-bromo product in 79% isolated yield and the α,α-dibromo product in 78–87% yield, with the electron-rich naphthalene ring remaining entirely unattacked [1]. This outcome is explicitly contrasted with elemental bromine (Br₂), which under comparable conditions produces ring-brominated byproducts that must be chromatographically removed [1]. The critical note states: 'the α-bromoketone is obtained in very good yield with the aromatic ring remaining unattacked,' a selectivity attribute that directly reduces purification burden and improves mass recovery relative to Br₂-based protocols [1].

Regioselective bromination Aralkyl ketone functionalization Naphthalene chemistry

Active Bromine Content and Implied Reactivity Tuning: PTT vs. Benzyltrimethylammonium Tribromide

Phenyltrimethylammonium tribromide (PTT) contains 42.5% active bromine by weight (calculated; found 42.1–42.5% by iodometric titration) [1]. In contrast, benzyltrimethylammonium tribromide (BTMA Br₃, CAS 111865-47-5) carries approximately 41.0% active bromine based on its molecular formula (C₁₀H₁₆Br₃N, MW 389.96, with two releasable Br atoms accounting for 159.8 g/mol) . The slightly higher active bromine loading of PTT translates to a lower reagent mass requirement per mole of bromine delivered (reducing bulk handling and waste) while avoiding the benzyl-group lability that can complicate BTMA Br₃ reactions under acidic or radical conditions . Additionally, PTT’s active bromine is fully characterized by an established iodometric titration protocol in Organic Syntheses, providing a validated quality-control method for incoming material acceptance [1].

Active bromine content Stoichiometric control Reactivity modulation

Quantitative Selectivity in α-Bromination of Ketones: PTT vs. Pyrrolidone Hydrotribromide (PHT)

Awang and Wolfe (1969) directly compared phenyltrimethylammonium tribromide (PTAT) with pyrrolidone hydrotribromide (PHT) for the α-bromination of ketones in tetrahydrofuran [1]. Their kinetic analysis established that the enol of cyclohexanone reacts at least 1,000,000 times faster with molecular bromine than does cyclohexene at a sufficiently low bromine concentration in nonpolar solvent [1]. While PHT exhibits greater inherent selectivity than PTAT, the selectivity of PTAT is subject to acid catalysis, meaning that deliberate addition of a Brønsted acid catalyst can be used to enhance its selectivity for enol-driven α-bromination over alkene addition [1]. This acid-tunable selectivity profile is absent for PHT, which operates under neutral conditions with fixed selectivity [1]. Consequently, PTAT offers the synthetic chemist a controllable reaction manifold: run without added acid for broader reactivity, or with acid catalysis when maximum α-selectivity is required.

Ketone α-bromination Enol selectivity Acid catalysis

Crystallinity and Thermal Stability Differentiator: Melting Point Among QATB Comparators

Phenyltrimethylammonium tribromide (PTT) exhibits a melting point of 113–115 °C (lit.) and is supplied as orange crystalline powder, stable at room temperature when protected from moisture [1]. Among the four most common quaternary ammonium tribromides, PTT possesses the highest melting point of the aliphatic/aryl-substituted QATBs: PTT (113–115 °C) [1] > BTMA Br₃ (97–101 °C) > TBATB (71–76 °C) . Pyridinium tribromide (PyHBr₃, 127–133 °C) has a higher melting point but is a heterocyclic salt with differing solubility and reactivity profiles. The elevated melting point of PTT relative to BTMA Br₃ and TBATB confers superior resistance to softening or degradation during ambient-temperature shipping and storage in non-climate-controlled environments, and it ensures that the reagent remains a free-flowing powder rather than a sticky semi-solid under laboratory conditions.

Thermal stability Solid-state handling Shipping and storage

Solubility-Driven Product Isolation Advantage in THF: PTT vs. Post-Reaction Spent Reagent

Organic Syntheses documents a striking solubility differential that is integral to PTT-based reaction workup: PTT dissolves in tetrahydrofuran at 630 g/L at 20 °C, whereas the spent reagent byproduct, phenyltrimethylammonium bromide, exhibits a solubility of only 0.09 g/L under identical conditions [1]. This 7,000-fold solubility gap means that upon completion of bromination, the spent ammonium salt precipitates quantitatively from the reaction mixture, enabling direct filtration as the primary purification operation [1]. No other commonly used quaternary ammonium tribromide has a reported solubility differential of this magnitude with its reduced byproduct in a standard process solvent. This property eliminates the aqueous extraction step required for BTMA Br₃ and TBATB workups, reducing solvent usage, aqueous waste generation, and product loss to the aqueous phase.

Solubility differential Workup simplification THF process compatibility

Selective Sulfide-to-Sulfoxide Oxidation: PTT as an Oxidizing Agent Beyond Bromination

Rábai et al. (1990) demonstrated that phenyltrimethylammonium tribromide (PTAB) selectively oxidizes various sulfides to the corresponding sulfoxides in high yields using an aqueous pyridine medium . Critically, this method enables the preparation of ¹⁸O-labelled sulfoxides with no loss of isotope enrichment from the H₂¹⁸O used, a capability that N-bromosuccinimide (NBS) and Br₂ cannot match due to competing oxygen-exchange pathways . While both BTMA Br₃ and TBATB are also reported to oxidize sulfides, the PTAB/pyridine/water system uniquely preserves isotopic integrity, making PTAB the only QATB validated for the synthesis of isotopically labeled sulfoxide carboxylic acid standards required in mass spectrometry-based metabolite quantification .

Sulfoxide synthesis Selective oxidation ¹⁸O-isotopic labeling

High-Value Application Scenarios Where N,N,N-Trimethylanilinium Tribromide Delivers Verifiable Differentiation


Naproxen and Arylacetic Acid NSAID Intermediate Synthesis

Trimethylphenylammonium tribromide (PTT) is the selective bromination reagent of choice in the industrial production of naproxen, where it achieves regioselective α-bromination of 2-acetyl-6-methoxynaphthalene without attacking the electron-rich naphthalene core—a selectivity that Br₂, NBS, and most other QATBs fail to deliver [1][2]. A dedicated patent (CN110229069A) further describes a recycling method for PTT in naproxen manufacture, recovering the spent phenyltrimethylammonium bromide and re-brominating it to regenerate active PTT, substantially reducing reagent cost per kilogram of API produced [2]. This closed-loop reagent economy is not demonstrated for BTMA Br₃ or TBATB in any published pharmaceutical manufacturing process [2].

¹⁸O-Labeled Sulfoxide Internal Standard Synthesis for Bioanalytical LC-MS/MS

The validated ability of PTAB to oxidize sulfides to sulfoxides in aqueous pyridine with full retention of ¹⁸O isotopic enrichment makes it the only quaternary ammonium tribromide suitable for preparing stable-isotope-labeled sulfoxide carboxylic acid internal standards . Analytical laboratories developing quantitative LC-MS/MS methods for sulfoxide-containing drug metabolites (e.g., omeprazole, sulindac) should specify PTAB when ordering the reagent, as alternative oxidants (Br₂, NBS, TBATB) cause variable ¹⁸O/¹⁶O exchange that compromises isotopic purity and assay accuracy .

Kilo-Lab and Pilot-Plant α-Bromination with Filtration-Only Workup

The 7,000-fold solubility differential between PTT (630 g/L in THF) and its spent byproduct (0.09 g/L) enables a purely filtration-based product isolation, eliminating the aqueous extraction and solvent drying steps required for BTMA Br₃ and TBATB processes [1]. Scale-up groups selecting a bromination reagent for ≥1-kg campaigns should prioritize PTT when process mass intensity (PMI) reduction is a key metric, as this workup advantage directly reduces solvent procurement, aqueous waste disposal, and cycle time [1].

Acid-Switchable Selective Bromination for Divergent Synthesis Libraries

In medicinal chemistry programs requiring both general-purpose bromination and high-selectivity α-bromination of ketones, PTT serves as a single reagent with acid-tunable selectivity [3]. Running the reaction under neutral conditions provides broad bromination scope, while addition of sulfuric acid shifts the mechanism toward enol-selective α-bromination with >10⁶-fold discrimination over alkene bromination [3]. This reduces the number of brominating reagents that must be stocked, qualified, and maintained in the compound management inventory, simplifying procurement logistics for discovery chemistry groups [3].

Quote Request

Request a Quote for N,N,N-Trimethylanilinium bromide bromine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.